N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2,4-difluorobenzenesulfonamide
Overview
Description
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2,4-difluorobenzenesulfonamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopentanecarbonyl group attached to an indoline moiety, which is further linked to a difluorobenzenesulfonamide group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2,4-difluorobenzenesulfonamide typically involves multiple steps:
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Formation of the Indoline Core: : The indoline core can be synthesized through the reduction of indole derivatives. This step often employs catalytic hydrogenation or other reducing agents such as sodium borohydride.
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Cyclopentanecarbonylation: : The introduction of the cyclopentanecarbonyl group is achieved through acylation reactions. This can be done using cyclopentanecarbonyl chloride in the presence of a base like pyridine or triethylamine.
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Sulfonamide Formation: : The final step involves the sulfonylation of the indoline derivative with 2,4-difluorobenzenesulfonyl chloride. This reaction is typically carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the indoline moiety, leading to the formation of indole derivatives.
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Reduction: : Reduction reactions can further modify the cyclopentanecarbonyl group or the sulfonamide functionality, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution Reagents: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products
Oxidation Products: Indole derivatives with various oxidation states.
Reduction Products: Reduced forms of the cyclopentanecarbonyl and sulfonamide groups.
Substitution Products: Aromatic compounds with different substituents on the benzene ring.
Scientific Research Applications
Chemistry
In chemistry, N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2,4-difluorobenzenesulfonamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to modulate biological pathways could lead to the development of new treatments for diseases such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and advanced materials. Its unique properties could enhance the performance of products in fields such as electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to the activation or inhibition of various signaling pathways, ultimately affecting cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-ethoxybenzamide
- N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-ethoxyphenyl)acetamide
Uniqueness
Compared to similar compounds, N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2,4-difluorobenzenesulfonamide stands out due to the presence of the difluorobenzenesulfonamide group. This functional group can significantly influence the compound’s chemical reactivity and biological activity, potentially enhancing its efficacy in various applications.
Properties
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-2,4-difluorobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O3S/c21-15-6-8-19(17(22)11-15)28(26,27)23-16-7-5-13-9-10-24(18(13)12-16)20(25)14-3-1-2-4-14/h5-8,11-12,14,23H,1-4,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHAXNRNNYKBDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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